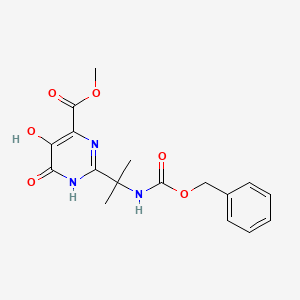
Fmoc-6-chloro D-Tryptophane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-6-chloro D-Tryptophan: is a derivative of tryptophan, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 6-position of the indole ring. This compound is primarily used in peptide synthesis and research due to its unique properties and reactivity .
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Fmoc-6-chloro D-Tryptophan is used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: It is used in the study of protein structure and function by incorporating it into peptides.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry:
Mécanisme D'action
Target of Action
Fmoc-6-chloro D-Tryptophan is primarily used for the preparation of acyltryptophanols . These compounds act as antagonists of Follicle Stimulating Hormone (FSH) , a hormone that plays a crucial role in the reproductive system.
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-6-chloro D-Tryptophan is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: The industrial production of Fmoc-6-chloro D-Tryptophan involves large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a resin-bound peptide chain, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chlorine atom on the indole ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Substituted Indoles: Products formed from nucleophilic substitution reactions on the indole ring.
Oxidized or Reduced Indoles: Products from oxidation or reduction reactions.
Comparaison Avec Des Composés Similaires
Fmoc-Tryptophan: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Boc-6-chloro D-Tryptophan: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, which is removed under acidic conditions.
Uniqueness:
Propriétés
IUPAC Name |
(2R)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXGPPBWOOAVEL-XMMPIXPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethanone, 1-[1-(2-methyl-2-propenyl)-2-pyrrolidinyl]-, (S)- (9CI)](/img/new.no-structure.jpg)





![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)


![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)
![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)
![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)

